2-hydrazinyl-N-methylpyridine-3-sulfonamide

Description

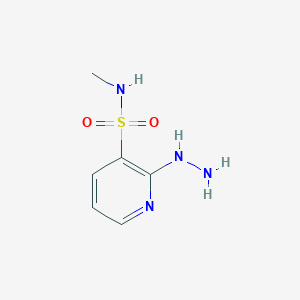

2-Hydrazinyl-N-methylpyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a hydrazinyl group at position 2 and a methyl-sulfonamide moiety at position 2. This compound is synthesized via sequential reactions involving primary pyridine-3-sulfonamides and hydrazine hydrate, as demonstrated in analogous protocols for related sulfonamides . The hydrazinyl group enhances nucleophilicity, enabling diverse reactivity for medicinal chemistry applications, while the methyl-sulfonamide substituent contributes to metabolic stability and solubility .

Structure

3D Structure

Properties

IUPAC Name |

2-hydrazinyl-N-methylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2S/c1-8-13(11,12)5-3-2-4-9-6(5)10-7/h2-4,8H,7H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQADNJGQMQVSGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(N=CC=C1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-N-methylpyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with hydrazine hydrate, followed by methylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or hydrazides .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that 2-hydrazinyl-N-methylpyridine-3-sulfonamide exhibits promising anticancer properties. Studies have shown that compounds with similar structures can modulate enzyme activity related to cancer cell proliferation. For instance, derivatives of sulfonamide compounds have been investigated for their ability to inhibit carbonic anhydrase, an enzyme involved in tumor growth and metastasis .

Table 1: Summary of Anticancer Studies Involving Sulfonamide Derivatives

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies suggest that hydrazinyl-pyridine derivatives can exhibit significant activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .

Agricultural Applications

2.1 Herbicidal Activity

Recent investigations into the herbicidal properties of sulfonamide derivatives have indicated potential applications in agriculture. The unique reactivity of these compounds allows them to interfere with plant growth processes, making them candidates for developing new herbicides .

Table 2: Herbicidal Activity of Sulfonamide Derivatives

| Compound Name | Target Plant Species | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Various weeds | Growth inhibition | |

| Other tested sulfonamides | Grasses and broadleaf plants | Photosynthesis disruption |

Material Science Applications

3.1 Synthesis of Functional Materials

The compound can be utilized in the synthesis of functional materials such as polymers and nanocomposites due to its reactive hydrazine group. These materials can be engineered for specific applications, including drug delivery systems and sensors .

Case Study: Synthesis of Nanocomposites

A recent study demonstrated the successful incorporation of this compound into polymer matrices to create nanocomposites with enhanced mechanical properties and thermal stability. The resulting materials showed promise for use in high-performance applications such as aerospace components .

Mechanism of Action

The mechanism of action of 2-hydrazinyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the interaction between Rab27a and its effectors, which plays a crucial role in tumor cell invasion and metastasis. By blocking this interaction, the compound can reduce the migration and invasion of cancer cells .

Comparison with Similar Compounds

Key Research Findings

Hydrazine Reactivity : The hydrazinyl group in 2-hydrazinyl-N-methylpyridine-3-sulfonamide enables facile Schiff base formation, a feature exploited in prodrug design (e.g., bioprecursors in ) . However, this group may also confer instability under acidic conditions compared to triazole or benzothiazole derivatives .

Methyl-Sulfonamide Advantage : Methylation at the sulfonamide nitrogen (as in the target compound) reduces renal toxicity and improves oral absorption relative to unsubstituted sulfonamides .

Structural Trade-offs : Pyridone and thiazolo-pyridine cores () enhance target binding but increase molecular weight and lipophilicity, reducing solubility .

Critical Notes and Limitations

- Contradictory Data : While methyl-sulfonamides generally improve pharmacokinetics (), some analogs with bulky substituents (e.g., naphthalenylmethyl in ) show reduced bioavailability despite high potency .

- Synthetic Challenges : Hydrazine-based compounds require stringent reaction conditions to avoid byproducts, unlike triazole or pyridone derivatives .

- Limited Clinical Data: Most studies are in vitro; pharmacokinetic profiles for this compound remain preliminary compared to FDA-approved sulfonamides .

Biological Activity

2-Hydrazinyl-N-methylpyridine-3-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and related research findings.

Chemical Structure and Properties

Chemical Formula: CHNOS

Molecular Weight: 218.25 g/mol

The compound features a hydrazine functional group attached to a pyridine ring with a sulfonamide moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for its role in inhibiting bacterial folate synthesis, while the hydrazine component can engage in redox reactions that may lead to the generation of reactive oxygen species (ROS), contributing to its anticancer properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro studies have shown that the compound has minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL, indicating potent antibacterial activity against resistant strains .

Anticancer Activity

The compound also shows promise as an anticancer agent. Studies have reported that it induces apoptosis in cancer cell lines such as:

- A549 (lung cancer)

- MCF-7 (breast cancer)

The IC values for these cell lines range from 6.7 nM to 17 µM, highlighting its effectiveness in inhibiting cancer cell proliferation . The mechanism involves the activation of caspases and modulation of cell cycle regulators.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. These derivatives have been shown to enhance biological activity through structural modifications. For example:

- Synthesis of Derivatives : Various derivatives were synthesized to improve solubility and potency. A derivative with an additional aromatic ring showed increased activity against resistant bacterial strains .

- Computational Studies : Molecular docking studies suggest that the compound binds effectively to target enzymes involved in bacterial metabolism, supporting its role as a potential antibiotic .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC/IC Values |

|---|---|---|

| This compound | Antimicrobial, Anticancer | MIC: 4-32 µg/mL; IC: 6.7 nM - 17 µM |

| Hydrazone Derivatives | Antimicrobial, Anticancer | IC: 4-17 µM |

| Sulfonamide Antibiotics | Antimicrobial | MIC: Varies by strain |

Q & A

Q. What statistical methods validate reproducibility in synthetic yields?

- Methodological Answer : Perform triplicate syntheses under identical conditions. Apply ANOVA to assess variance. Use Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.